molecular formula C19H21NO4 B4620513 methyl 3-{[(4-ethoxyphenyl)acetyl]amino}-4-methylbenzoate

methyl 3-{[(4-ethoxyphenyl)acetyl]amino}-4-methylbenzoate

Cat. No.: B4620513
M. Wt: 327.4 g/mol
InChI Key: GOBARPSZIRDIPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-{[(4-ethoxyphenyl)acetyl]amino}-4-methylbenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as EMA-MB and belongs to the category of benzamide derivatives. It has been found to possess several pharmacological properties that make it a promising candidate for drug development.

Scientific Research Applications

Solubility and Partitioning Studies

Research on the solubility of organic compounds in solvents like 2-methoxyethanol and their partitioning behavior provides a foundation for understanding the physicochemical properties of similar compounds, including methyl 3-{[(4-ethoxyphenyl)acetyl]amino}-4-methylbenzoate. Such studies are essential for drug formulation and environmental science, indicating how these compounds interact with biological systems and the environment (Hart et al., 2015).

Antimicrobial Activities

The synthesis and investigation of new chemical entities with potential antimicrobial activities are crucial in medicinal chemistry. Compounds similar to this compound have been explored for their antimicrobial properties, providing insights into their mechanism of action and potential therapeutic applications (Bektaş et al., 2010).

Molecular Magnetism

The development of molecular compounds with specific magnetic properties is of interest for materials science and technology. Research on rare-earth metal compounds, for instance, explores the synthesis and magnetic behavior of complexes, which could suggest applications of related compounds in data storage, sensors, and quantum computing (Yadav et al., 2015).

Fluorescent Sensors

The design and synthesis of fluorescent sensors for metal ions are important for environmental monitoring, biology, and medicine. Studies on compounds that selectively bind to specific ions and exhibit fluorescence changes upon binding offer a basis for developing similar sensors based on the structure of this compound for detecting metal ions in various contexts (Ye et al., 2014).

Properties

IUPAC Name

methyl 3-[[2-(4-ethoxyphenyl)acetyl]amino]-4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-4-24-16-9-6-14(7-10-16)11-18(21)20-17-12-15(19(22)23-3)8-5-13(17)2/h5-10,12H,4,11H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOBARPSZIRDIPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 3-{[(4-ethoxyphenyl)acetyl]amino}-4-methylbenzoate
Reactant of Route 2
Reactant of Route 2
methyl 3-{[(4-ethoxyphenyl)acetyl]amino}-4-methylbenzoate
Reactant of Route 3
Reactant of Route 3
methyl 3-{[(4-ethoxyphenyl)acetyl]amino}-4-methylbenzoate
Reactant of Route 4
Reactant of Route 4
methyl 3-{[(4-ethoxyphenyl)acetyl]amino}-4-methylbenzoate
Reactant of Route 5
methyl 3-{[(4-ethoxyphenyl)acetyl]amino}-4-methylbenzoate
Reactant of Route 6
methyl 3-{[(4-ethoxyphenyl)acetyl]amino}-4-methylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.